Nicomol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Nicomol has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its effects on lipid metabolism and its potential role in regulating cholesterol levels.

Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia and cardiovascular diseases.

Industry: Used in the development of pharmaceutical formulations and as an active ingredient in hypolipidemic drugs

Mécanisme D'action

Target of Action

Nicomol is an orally active hypolipidemic agent It is known to interact with the body’s lipid metabolism processes .

Mode of Action

This compound works by increasing the level of high-density lipoprotein cholesterol (HDL-C) in the body . HDL-C is often referred to as “good cholesterol” because it carries cholesterol from other parts of your body back to your liver, which removes the cholesterol from your body . Additionally, this compound inhibits the rapid rise of plasma free fatty acids . This action helps to control the level of lipids in the body, contributing to its hypolipidemic effects .

Biochemical Pathways

Given its role in lipid metabolism, it is likely that this compound interacts with pathways involved in the synthesis, transport, and breakdown of lipids in the body .

Pharmacokinetics

As an orally active agent, this compound is likely absorbed through the gastrointestinal tract and distributed throughout the body to exert its effects .

Result of Action

The primary result of this compound’s action is a decrease in lipid levels in the body. By increasing HDL-C levels and inhibiting the rapid rise of plasma free fatty acids, this compound helps to control lipid levels, thereby reducing the risk of conditions associated with high lipid levels, such as cardiovascular disease .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Nicomol peut être synthétisé par estérification de l'acide nicotinique avec un alcool approprié. La réaction implique généralement l'utilisation d'un catalyseur tel que l'acide sulfurique ou l'acide chlorhydrique pour faciliter le processus d'estérification. La réaction est réalisée sous reflux et le produit est purifié par recristallisation ou chromatographie .

Méthodes de production industrielle

La production industrielle de this compound implique des procédés d'estérification à grande échelle utilisant des réacteurs automatisés. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit. Le produit final est soumis à des contrôles qualité rigoureux pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Nicomol subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former les acides carboxyliques correspondants.

Réduction : La réduction de this compound peut conduire à la formation de dérivés alcooliques.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d'acyle sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

Oxydation : Acides carboxyliques

Réduction : Dérivés alcooliques

Substitution : Divers dérivés d'acide nicotinique substitués

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Étudié pour ses effets sur le métabolisme lipidique et son rôle potentiel dans la régulation des taux de cholestérol.

Médecine : Enquêté pour ses effets thérapeutiques potentiels dans le traitement de l'hyperlipidémie et des maladies cardiovasculaires.

Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme ingrédient actif dans les médicaments hypolipidémiants

Mécanisme d'action

This compound exerce ses effets en inhibant des enzymes spécifiques impliquées dans la réponse inflammatoire et la prolifération des cellules cancéreuses. Il cible principalement la famille des enzymes Janus kinase (JAK), qui jouent un rôle crucial dans les voies de signalisation qui régulent les réponses immunitaires et la croissance cellulaire. En inhibant les enzymes JAK, this compound réduit la production de cytokines pro-inflammatoires et entrave la croissance des cellules cancéreuses. De plus, this compound a un impact sur la voie de signalisation NF-κB, supprimant davantage les réponses inflammatoires et favorisant l'apoptose des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Nicomol est unique par rapport aux autres dérivés de la niacine en raison de son activité hypolipidémiante spécifique et de sa capacité à augmenter les taux de HDL-C. Des composés similaires incluent :

Niacine : Un dérivé de la vitamine B3 aux effets hypocholestérolémiants.

Acide nicotinique : Une autre forme de vitamine B3 utilisée pour traiter l'hyperlipidémie.

Nicotinamide : Une forme de vitamine B3 ayant diverses activités biologiques, mais moins efficace dans la régulation des lipides

This compound se démarque par sa structure moléculaire spécifique, qui lui permet de cibler efficacement les voies du métabolisme lipidique et d'apporter des avantages thérapeutiques dans le traitement de l'hyperlipidémie et des maladies cardiovasculaires.

Propriétés

IUPAC Name |

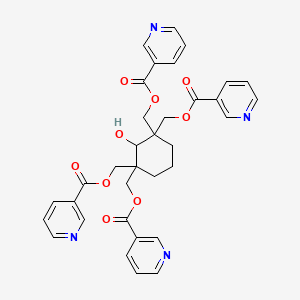

[2-hydroxy-1,3,3-tris(pyridine-3-carbonyloxymethyl)cyclohexyl]methyl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N4O9/c39-28(24-6-1-12-35-16-24)44-20-33(21-45-29(40)25-7-2-13-36-17-25)10-5-11-34(32(33)43,22-46-30(41)26-8-3-14-37-18-26)23-47-31(42)27-9-4-15-38-19-27/h1-4,6-9,12-19,32,43H,5,10-11,20-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAHPESAMYMDQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C(C1)(COC(=O)C2=CN=CC=C2)COC(=O)C3=CN=CC=C3)O)(COC(=O)C4=CN=CC=C4)COC(=O)C5=CN=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048722 | |

| Record name | Nicomolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27959-26-8 | |

| Record name | Nicomol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27959-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicomol [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027959268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicomolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nicomol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOMOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215U8X2R44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is nicomol and what is its mechanism of action in lowering lipid levels?

A1: this compound (2,2,6,6-tetrakis (nicotinoyloxymethyl) cyclohexanol) is a prodrug of nicotinic acid, also known as vitamin B3. While its exact mechanism in lowering lipids is not fully elucidated, this compound, like nicotinic acid, likely acts by inhibiting lipolysis in adipose tissue. [] This reduces the release of free fatty acids into the bloodstream, which are precursors for triglyceride synthesis in the liver. This, in turn, can lead to a decrease in serum triglyceride and total cholesterol levels. [, , ]

Q2: How does this compound affect different lipoprotein fractions?

A2: this compound has been shown to selectively increase the serum levels of high-density lipoprotein (HDL) cholesterol, specifically the HDL2e subfraction. [, ] This is significant because HDL cholesterol is considered "good" cholesterol, playing a role in reverse cholesterol transport, which removes excess cholesterol from the body.

Q3: Does this compound affect calcium levels?

A3: Studies in rabbits fed a cholesterol-rich diet have shown that this compound, in combination with a low dose of ibudilast (2.5 mg/kg/day), can reduce calcium deposition in the central nervous system and abdominal aorta. [] This effect is thought to be related to the anti-inflammatory properties of these drugs.

Q4: Has this compound shown any protective effects against drug-induced toxicity?

A5: Yes, research in mice indicates that this compound might offer protection against the toxic effects of adriamycin (doxorubicin). [] Mice treated with this compound showed significantly increased survival times compared to control groups. This protective effect is suggested to be related to this compound's anti-hyperlipidemic properties.

Q5: Are there any known applications of this compound in cardiovascular diseases?

A7: this compound has been investigated for potential benefits in managing cardiovascular diseases, particularly in cases of ischemic heart disease. [] Research suggests it might be beneficial in improving the lipoprotein profile in individuals with this condition.

Q6: Does this compound influence the activity of liver enzymes?

A8: Studies in rats suggest that, compared to other lipid-lowering drugs like clofibrate, this compound has minimal impact on the activity of liver enzymes, including those associated with peroxisomes. [, ] This suggests a potentially different mechanism of action compared to fibrate-class drugs.

Q7: What is the significance of the this compound test in certain medical conditions?

A9: A "this compound test" has been explored for its application in diagnosing Raynaud's syndrome, particularly in cases linked to vibration exposure. [] This suggests a potential use of this compound in evaluating vascular reactivity in specific patient populations.

Q8: Are there any studies comparing the effects of this compound with other hypolipidemic drugs?

A10: Yes, some research compares the effects of this compound with other hypolipidemic drugs, particularly clofibrate. [] The findings suggest that this compound might have a different mechanism of action and a distinct impact on lipid metabolism and liver enzyme activity compared to clofibrate.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.